molecular formula C17H17NO2 B14905185 (3-Phenoxyphenyl)(pyrrolidin-1-yl)methanone

(3-Phenoxyphenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B14905185
M. Wt: 267.32 g/mol
InChI Key: SDDVNSIMLGEVBG-UHFFFAOYSA-N
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Description

(3-Phenoxyphenyl)(pyrrolidin-1-yl)methanone is a chemical compound that belongs to the class of phenyl (pyrrolidin-1-yl)methanone derivatives It is characterized by the presence of a phenoxyphenyl group and a pyrrolidinyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenoxyphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine. The reaction is carried out in N,N-dimethylformamide (DMF) at 40°C for 4 hours. The reaction mixture is then diluted with brine and extracted with ethyl acetate. The organic phase is washed with brine, dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The product is purified by silica-gel column chromatography using an ethyl acetate-petroleum ether gradient solvent system, yielding the target compound as a white solid with a yield of 91.4% .

Chemical Reactions Analysis

Types of Reactions

(3-Phenoxyphenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenoxy acids.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: The phenoxy and pyrrolidinyl groups can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Phenoxy acids.

    Reduction: Phenoxyphenylmethanol.

    Substitution: Various substituted phenoxyphenyl derivatives.

Scientific Research Applications

(3-Phenoxyphenyl)(pyrrolidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Phenoxyphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The phenoxyphenyl group can interact with various enzymes and receptors, modulating their activity. The pyrrolidinyl group contributes to the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: A similar compound with a hydroxy and methoxy group on the phenyl ring.

    1-Benzoylpyrrolidine: A compound with a benzoyl group attached to pyrrolidine.

    (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine: A compound with a pyridine ring attached to a pyrrolidinyl group.

Uniqueness

(3-Phenoxyphenyl)(pyrrolidin-1-yl)methanone is unique due to the presence of both phenoxyphenyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

(3-phenoxyphenyl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C17H17NO2/c19-17(18-11-4-5-12-18)14-7-6-10-16(13-14)20-15-8-2-1-3-9-15/h1-3,6-10,13H,4-5,11-12H2

InChI Key

SDDVNSIMLGEVBG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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